![molecular formula C26H28N2O3S B4115488 4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol](/img/structure/B4115488.png)
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol
Overview
Description
4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol, commonly known as DTCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of phenothiazine derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of DTCP is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways. DTCP has been found to inhibit the production of reactive oxygen species in cells, which can lead to oxidative stress and cell damage. Additionally, DTCP has been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
DTCP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties, which can help protect cells from oxidative stress and inflammation. Additionally, DTCP has been found to exhibit antitumor properties, which can help inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
DTCP has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized and purified. Additionally, DTCP exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to using DTCP in lab experiments. For example, the mechanism of action of DTCP is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, DTCP has not been extensively studied in vivo, which can limit its potential applications in animal models.
Future Directions
There are several future directions for studying DTCP. One potential direction is to further investigate the mechanism of action of DTCP. This could involve identifying the specific signaling pathways and molecular targets that are modulated by DTCP. Additionally, future studies could investigate the potential applications of DTCP in animal models and clinical trials. Finally, future research could explore the potential use of DTCP in combination with other compounds for enhanced therapeutic effects.
Scientific Research Applications
DTCP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. DTCP has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in cells. Additionally, DTCP has been investigated for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-hydroxy-3,5-dimethoxyphenyl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-30-22-17-21(18-23(31-2)25(22)29)26(32)28-15-13-27(14-16-28)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17-18,24,29H,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYOKVANRLSMPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Diphenylmethyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxyphenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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